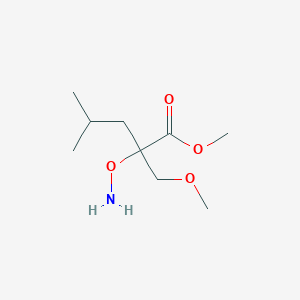

Methyl 2-(aminooxy)-2-(methoxymethyl)-4-methylpentanoate

Description

Methyl 2-(aminooxy)-2-(methoxymethyl)-4-methylpentanoate is a multifunctional organic compound characterized by a pentanoate backbone with two substituents at the 2-position: aminooxy (O-NH₂) and methoxymethyl (CH₂-O-CH₃), and a methyl group at the 4-position. Its molecular formula is C₉H₁₉NO₄, with a molecular weight of 205.25 g/mol.

Properties

Molecular Formula |

C9H19NO4 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

methyl 2-aminooxy-2-(methoxymethyl)-4-methylpentanoate |

InChI |

InChI=1S/C9H19NO4/c1-7(2)5-9(14-10,6-12-3)8(11)13-4/h7H,5-6,10H2,1-4H3 |

InChI Key |

REQWXMCDGXDQCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(COC)(C(=O)OC)ON |

Origin of Product |

United States |

Biological Activity

Methyl 2-(aminooxy)-2-(methoxymethyl)-4-methylpentanoate is a compound of interest in biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C₈H₁₉N₁O₃

- Molecular Weight : 173.25 g/mol

- IUPAC Name : this compound

The compound features an aminooxy group, which is known to facilitate interactions with various biological macromolecules, potentially enhancing its bioactivity.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target proteins through the aminooxy group. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes by modifying active site residues, thereby altering their function.

- Protein Interactions : It can interact with specific protein domains, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with aminooxy groups exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have revealed promising results. It has been noted that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

A specific study demonstrated that derivatives of aminooxy compounds showed enhanced cytotoxicity against cancer cell lines, indicating a potential for therapeutic applications in oncology.

Table of Biological Activities

Comparison with Similar Compounds

Key Features:

- Aminooxy Group: Enables participation in oxime ligation, a click chemistry reaction widely used in bioconjugation and drug delivery .

- Methoxymethyl Group : Enhances solubility in polar solvents and may act as a steric or protective group.

- Methyl Ester : Facilitates synthetic modifications, such as hydrolysis to carboxylic acids.

This compound is primarily utilized as an intermediate in peptide synthesis and pharmaceutical research, particularly where bifunctional reactivity is required .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Insights:

Ester Substitution: The tert-butyl analog (C₁₂H₂₅NO₄) offers superior stability due to steric hindrance, making it preferable for long-term storage. In contrast, the methyl ester (C₉H₁₉NO₄) is more reactive, enabling faster hydrolysis . Dex-4 (C₁₉H₂₉NO₃) incorporates an amide-linked isobutylphenyl group, a structural motif seen in non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.

Functional Group Reactivity: The chloroacetamido derivative (C₉H₁₆ClNO₃) exhibits high electrophilicity, making it suitable for alkylation reactions in peptide synthesis . The Boc-protected compound (C₂₁H₃₀ClN₃O₅) integrates a chlorophenyl group and stereogenic centers, highlighting its utility in enantioselective synthesis .

Biological and Synthetic Applications: The target compound’s aminooxy group enables oxime ligation, a reaction critical for protein-drug conjugates and antibody labeling . Methoxymethyl groups in similar compounds (e.g., C₁₅H₁₇NO₄ in ) are often used to modulate solubility or protect reactive sites during synthesis .

Research Findings and Trends

- Pharmaceutical Relevance : Derivatives like Dex-4 () and the Boc-protected compound () demonstrate the importance of functional group diversification in drug design, particularly for enhancing bioavailability and target specificity.

- Emerging Applications: Aminooxy-containing compounds are gaining traction in bioconjugation technologies, such as antibody-drug conjugates (ADCs) and diagnostic probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.